molecular formula C28H48N2O2S B1591467 Copper(II) Ionophore IV CAS No. 849629-03-4

Copper(II) Ionophore IV

Cat. No.: B1591467
CAS No.: 849629-03-4
M. Wt: 476.8 g/mol
InChI Key: BUESTOLSNRTEQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Copper(II) Ionophore IV involves a two-part strategy for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .


Molecular Structure Analysis

The molecular weight of this compound is 476.76, and its formula is C28H48N2O2S .


Chemical Reactions Analysis

This compound reacts with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2. Some basic salts may also form. The precipitate dissolves in excess ammonia to form a dark blue complex ion .


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties may be available in its Safety Data Sheet .

Scientific Research Applications

Detection and Sensing

Copper(II) ionophores, like Copper(II) Ionophore IV, are primarily used in the detection and sensing of copper ions in various environments. For instance, a study by Khairul et al. (2016) highlighted the use of pyridine acyl thiourea as an ionophore for detecting Copper(II) in aqueous phases, showing potential in environmental monitoring and industrial applications (Khairul et al., 2016).

Biomedical Applications

In the biomedical field, Copper(II) ionophores have been explored for their therapeutic potential. Oliveri (2020) discussed the role of copper ionophores in treating diseases associated with copper dyshomeostasis, like cancer and neurodegenerative disorders (Oliveri, 2020). Similarly, a study by Dai et al. (2017) explored the structural basis and biological implications of flavones as Copper(II) ionophores in cancer prevention (Dai et al., 2017).

Environmental Monitoring

For environmental monitoring, Copper(II) ionophores are used in sensors for detecting copper ions in various samples. Kopylovich et al. (2011) developed a polyvinyl chloride membrane electrode using an ionophore for selective copper detection, which is crucial in monitoring pollution and ensuring environmental safety (Kopylovich et al., 2011).

Analytical Chemistry

In analytical chemistry, Copper(II) ionophores are employed in developing selective sensors and electrodes. This is demonstrated in the work by Cho et al. (2010), where copper-selective ionophores were synthesized for polyvinyl chloride membranes, showcasing their utility in chemical analysis and detection (Cho et al., 2010).

Cancer Research

Further in cancer research, Copper(II) ionophores are investigated for their potential to selectively target and kill cancer cells. Oliveri (2022) discussed the selectivity of copper ionophores towards cancer cells and the mechanisms behind this selective toxicity (Oliveri, 2022).

Mechanism of Action

Target of Action

Copper(II) Ionophore IV primarily targets mitochondrial metabolism. It has been recognized as an anticancer drug that induces cuproptosis—a specific form of cell death involving copper ions. Specifically, it affects cancer cells that rely heavily on mitochondrial energy production .

Mode of Action

The compound interacts with its targets by transporting extracellular copper ions into cells. This process is crucial for inducing cuproptosis. By disrupting copper homeostasis, this compound dysregulates proteostasis within cancer cells, ultimately leading to their demise .

Biochemical Pathways

Mitochondrial metabolism plays a critical role in tumorigenesis, proliferation, metastasis, and drug resistance. Cancer stem cells and drug-resistant cancer cells heavily rely on mitochondrial respiration for energy. This compound enhances mitochondrial metabolism in these cells, making it a potent anticancer agent .

Pharmacokinetics

The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability. While clinical trials initially yielded mixed results, this compound has been confirmed as safe for clinical use. Future trials should explore its application in specific cancer types with high mitochondrial metabolism, potentially in combination with other drugs .

Result of Action

This compound exhibits tremendous toxicity to cancer cells due to its cuproptosis-inducing properties. By disrupting copper transport and mitochondrial function, it triggers molecular and cellular effects that lead to cancer cell death .

Action Environment

Environmental factors, such as copper availability and cellular redox status, influence the compound’s efficacy and stability. Understanding these environmental cues is essential for optimizing this compound’s therapeutic potential .

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet of Copper(II) Ionophore IV .

Future Directions

Copper(II) Ionophore IV shows promise in the field of cancer research, thanks to its intrinsic selectivity in preferentially inducing cuproptosis of cancer cells compared to normal cells . Future research may focus on further improving the targeting of cancer cells by copper ionophores .

Biochemical Analysis

Biochemical Properties

Copper(II) Ionophore IV plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity . For instance, it has been found to act as a copper(II) ionophore, resulting in the intracellular accumulation of reactive oxygen species (ROS) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce oxidative stress and subsequent cell death, offering potential implications in cancer therapy .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind directly to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For example, the presence of copper has been found to increase liposomal membrane permeability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, there is species-specific variability in the median lethal dose for ionophores, and horses, birds, sheep, pigs, dogs, cats, and rats are particularly sensitive to ionophore toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to disrupt the ion concentration gradient for calcium, potassium, hydrogen, and sodium ions in microorganisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner . For example, in egg shell membrane ionophores, this compound transports Zn+ due to their non-cyclic structure and pseudo cavity formation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of great interest. For instance, it has been found that this compound specifically transfers extracellular Cu(II) to mitochondria .

Properties

IUPAC Name

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUESTOLSNRTEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584088
Record name 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849629-03-4
Record name 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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